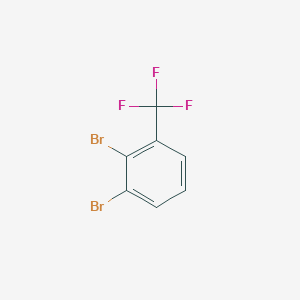

1,2-Dibromo-3-(trifluoromethyl)benzene

概要

説明

1,2-Dibromo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3Br2F3. It is a derivative of benzene, where two bromine atoms and one trifluoromethyl group are substituted on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 3-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions: 1,2-Dibromo-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.

Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of bases like potassium carbonate in solvents like ethanol or toluene.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of bromine atoms.

Major Products:

Substitution Reactions: Products include substituted benzene derivatives with functional groups like amines, thiols, or ethers.

Coupling Reactions: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Reduction Reactions: The major product is 3-(trifluoromethyl)benzene.

科学的研究の応用

Organic Synthesis

Building Block for Trifluoromethylated Compounds

1,2-Dibromo-3-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of various trifluoromethylated compounds. Its high reactivity due to the presence of halogen substituents allows it to participate in multiple chemical reactions, including nucleophilic substitutions and cross-coupling reactions. This makes it particularly useful in the development of new pharmaceuticals and agrochemicals .

Agrochemical Applications

Development of Trifluoromethylpyridines (TFMP)

The compound is instrumental in synthesizing trifluoromethylpyridine derivatives, which are widely used in the agrochemical industry for crop protection against pests. Over 20 new TFMP-containing agrochemicals have been developed, showcasing the compound's significance in agricultural applications.

Pharmaceutical Research

Potential Bioactive Derivatives

Although specific biological activities of this compound are not extensively documented, its structural analogs often exhibit antimicrobial and antifungal properties. The trifluoromethyl group can enhance the bioactivity of derivatives synthesized from this compound, making it a subject of interest for drug discovery programs .

Material Chemistry

Synthesis of Specialty Chemicals

In material science, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are explored for applications in developing polymers and coatings with unique properties such as improved thermal stability and resistance to solvents.

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated that this compound was utilized as a precursor to synthesize various trifluoromethylated compounds through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited enhanced biological activity, indicating the potential for developing new therapeutics .

Case Study 2: Agrochemical Development

Research highlighted the role of trifluoromethylpyridine derivatives synthesized from this compound in developing novel agrochemicals that provide effective pest control while minimizing environmental impact. The study reported successful field trials demonstrating improved crop yields with these new formulations.

Case Study 3: Material Properties

Investigations into materials synthesized from this compound revealed their potential applications in electronics due to their favorable electronic properties. The materials exhibited efficient thermally activated delayed fluorescence (TADF), making them candidates for use in OLED technology .

作用機序

The mechanism of action of 1,2-dibromo-3-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethyl group. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates .

類似化合物との比較

- 1,3-Dibromo-5-(trifluoromethyl)benzene

- 1-Bromo-3,5-bis(trifluoromethyl)benzene

- 1,2-Dibromo-4-(trifluoromethyl)benzene

Comparison: 1,2-Dibromo-3-(trifluoromethyl)benzene is unique due to the specific positioning of the bromine atoms and the trifluoromethyl group on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the 1,3-dibromo-5-(trifluoromethyl)benzene isomer may exhibit different reactivity patterns due to the meta positioning of the substituents . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene has two trifluoromethyl groups, which can further enhance the electron-withdrawing effects and alter its chemical behavior .

生物活性

1,2-Dibromo-3-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structure, featuring both bromine and trifluoromethyl groups, suggests potential biological activities that warrant detailed exploration. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its antimicrobial properties and potential applications in drug development.

This compound can be synthesized through various methods, including electrophilic bromination and trifluoromethylation of benzene derivatives. The presence of bromine atoms enhances reactivity, while the trifluoromethyl group contributes to the compound's lipophilicity and electron-withdrawing characteristics, which can influence biological interactions.

In Vitro Studies

In vitro studies using cell lines have shown that halogenated compounds can modulate cellular responses. For instance, a related study evaluated the anti-inflammatory potential of various halogenated compounds on THP1-Blue™ NF-κB cells. While specific data on this compound is lacking, the results indicated that structural modifications significantly affect biological activity. Compounds with similar substitutions exhibited varying degrees of cytotoxicity and modulation of NF-κB activity .

Comparative Activity Table

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Unknown | Unknown | Potential reactive interactions with cellular components |

| 2-Bromo-4-(trifluoromethyl)phenol | Moderate | 15 µM | Inhibition of cell proliferation |

| 3-Bromo-5-(trifluoromethyl)aniline | High | 8 µM | NF-κB pathway modulation |

Note: The above table summarizes findings from related compounds due to limited specific data on this compound.

The mechanism by which halogenated compounds exert biological effects often involves their ability to interact with nucleophiles in biological systems. The bromine atoms may facilitate nucleophilic substitution reactions, while the trifluoromethyl group can enhance lipophilicity, potentially improving membrane penetration and bioavailability .

Research Implications and Future Directions

While current literature provides insights into the potential biological activities of this compound, further research is essential to elucidate its specific effects. Future studies should focus on:

- In Vivo Testing : Evaluating the pharmacokinetics and pharmacodynamics of the compound in animal models.

- Mechanistic Studies : Investigating how structural variations influence biological activity at the molecular level.

- Developmental Applications : Exploring its utility as a precursor for new drugs or agrochemicals.

特性

IUPAC Name |

1,2-dibromo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEVVXUSTAMOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381221 | |

| Record name | 1,2-dibromo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493038-92-9 | |

| Record name | 1,2-dibromo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。